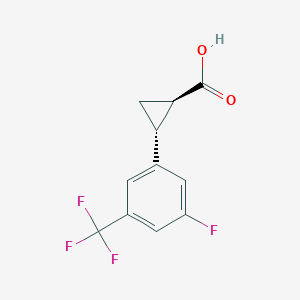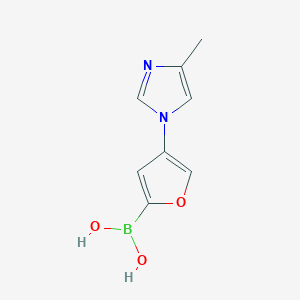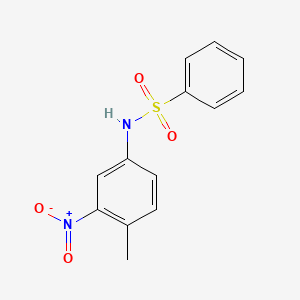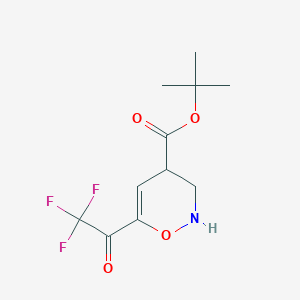
tert-Butyl 6-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-1,2-oxazine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-1,2-oxazine-4-carboxylate: is a synthetic organic compound that belongs to the class of oxazines. This compound is characterized by the presence of a trifluoroacetyl group, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-1,2-oxazine-4-carboxylate involves multiple steps. One common method includes the reaction of tert-butyl 3,4-dihydro-2H-1,2-oxazine-4-carboxylate with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions such as temperature, pressure, and solvent purity is crucial to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-1,2-oxazine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Scientific Research Applications
tert-Butyl 6-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-1,2-oxazine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the development of novel materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 6-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-1,2-oxazine-4-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. Additionally, the oxazine ring can participate in various chemical reactions, modulating the activity of enzymes and receptors .
Comparison with Similar Compounds
- tert-Butyl (2,2,2-trifluoroacetyl)glycinate
- tert-Butyl (2,2,2-trifluoroacetyl)-L-phenylalaninate
- Methyl (2,2,2-trifluoroacetyl)-L-tyrosinate
Comparison: tert-Butyl 6-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-1,2-oxazine-4-carboxylate is unique due to its oxazine ring structure, which imparts distinct chemical properties compared to other trifluoroacetyl derivatives. This uniqueness makes it valuable in specific research applications where other compounds may not be as effective .
Properties
Molecular Formula |
C11H14F3NO4 |
|---|---|
Molecular Weight |
281.23 g/mol |
IUPAC Name |
tert-butyl 6-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate |
InChI |
InChI=1S/C11H14F3NO4/c1-10(2,3)18-9(17)6-4-7(19-15-5-6)8(16)11(12,13)14/h4,6,15H,5H2,1-3H3 |
InChI Key |
ZZYNTFYOWXXAOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CNOC(=C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


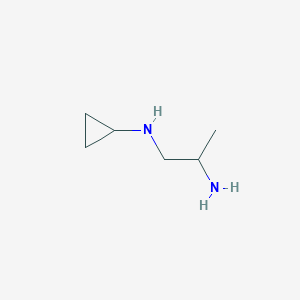
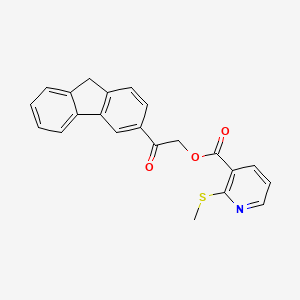
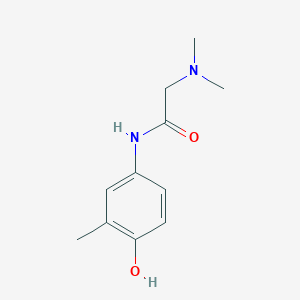
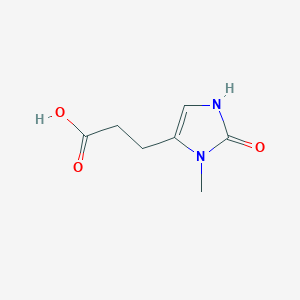
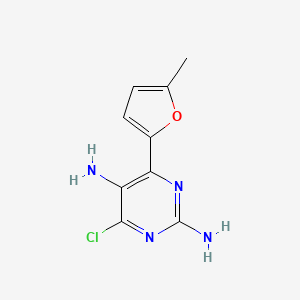

![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13349275.png)
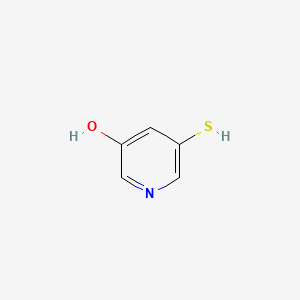
![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B13349290.png)
![Methyl 2-(2,2-dimethylbenzo[d][1,3]dioxol-4-yl)acetate](/img/structure/B13349291.png)
